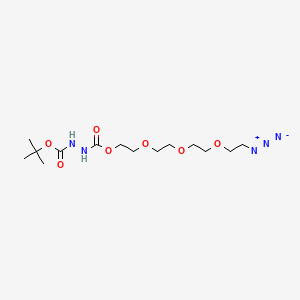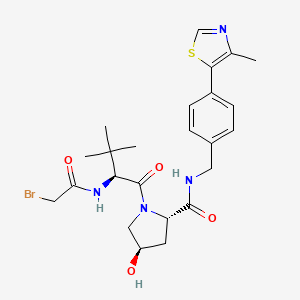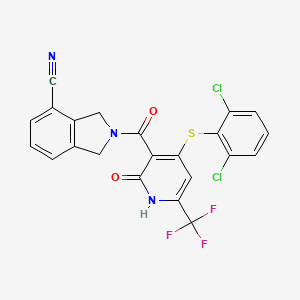
((1,2-Diphenylethene-1,2-diyl)bis(4,1-phenylene))diboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((1,2-Diphenylethene-1,2-diyl)bis(4,1-phenylene))diboronic acid: is a compound with the molecular formula C26H22B2O4 and a molecular weight of 420.07 g/mol . It consists of a central 1,2-diphenylethene core linked to two 4,1-phenylene groups, each functionalized with boronic acid groups . This compound is known for its aggregation-induced emission (AIE) properties, making it useful in various scientific applications .
Métodos De Preparación
The synthesis of ((1,2-Diphenylethene-1,2-diyl)bis(4,1-phenylene))diboronic acid typically involves the following steps:
Starting Materials: The synthesis begins with 1,2-diphenylethene and 4-bromophenylboronic acid.
Reaction Conditions: The reaction is carried out under Suzuki coupling conditions, which involve a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as toluene or ethanol).
Procedure: The starting materials are combined in the presence of the palladium catalyst and base, and the mixture is heated to promote the coupling reaction.
Análisis De Reacciones Químicas
((1,2-Diphenylethene-1,2-diyl)bis(4,1-phenylene))diboronic acid: undergoes various chemical reactions, including:
Oxidation: The boronic acid groups can be oxidized to form boronic esters or boronic anhydrides.
Substitution: The compound can participate in substitution reactions, where the boronic acid groups are replaced by other functional groups.
Coupling Reactions: It is commonly used in Suzuki coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Halogenated reagents or nucleophiles.
Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products
Oxidation: Boronic esters or anhydrides.
Substitution: Various substituted phenyl derivatives.
Coupling: Extended aromatic systems.
Aplicaciones Científicas De Investigación
((1,2-Diphenylethene-1,2-diyl)bis(4,1-phenylene))diboronic acid: has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of ((1,2-Diphenylethene-1,2-diyl)bis(4,1-phenylene))diboronic acid involves its ability to form supramolecular assemblies through coordination with metal ions or other molecules . This property is exploited in various applications, such as the detection of glucose, where the compound forms oligoboronates with glucose, leading to a change in its fluorescence properties .
Comparación Con Compuestos Similares
((1,2-Diphenylethene-1,2-diyl)bis(4,1-phenylene))diboronic acid: is unique due to its AIE properties and its ability to form specific supramolecular assemblies . Similar compounds include:
Tetraphenylethene (TPE): Lacks boronic acid groups but shares the AIE properties.
Benzene-1,4-diboronic acid: Contains boronic acid groups but lacks the extended aromatic system of this compound.
4,4′-Biphenyldiboronic acid: Similar structure but lacks the central diphenylethene core.
These comparisons highlight the unique combination of structural features and properties that make This compound valuable in various scientific applications .
Propiedades
Fórmula molecular |
C26H22B2O4 |
|---|---|
Peso molecular |
420.1 g/mol |
Nombre IUPAC |
[4-[(E)-2-(4-boronophenyl)-1,2-diphenylethenyl]phenyl]boronic acid |
InChI |
InChI=1S/C26H22B2O4/c29-27(30)23-15-11-21(12-16-23)25(19-7-3-1-4-8-19)26(20-9-5-2-6-10-20)22-13-17-24(18-14-22)28(31)32/h1-18,29-32H/b26-25+ |
Clave InChI |
CFKHFTZRFSABDV-OCEACIFDSA-N |
SMILES isomérico |
B(C1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/C3=CC=C(C=C3)B(O)O)/C4=CC=CC=C4)(O)O |
SMILES canónico |
B(C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)B(O)O)C4=CC=CC=C4)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Cyclopenta-1,3-diene;dichlororuthenium;diphenyl-[2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclopenta-1,3-dien-1-yl]phosphane;iron(2+);triphenylphosphane](/img/structure/B11928279.png)






amido}(p-cymene)ruthenium(II)tetrafluoroborate](/img/structure/B11928306.png)
![4-(Di([1,1'-biphenyl]-4-yl)amino)benzaldehyde](/img/structure/B11928314.png)


![heptyl 8-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(2-hydroxyethyl)amino]octanoate](/img/structure/B11928339.png)

![(alpha2R,alpha2'R,1S)-alpha2-Ethenyl-alpha2'-phenyl-[1,1'-binaphthalene]-2,2'-dimethanol](/img/structure/B11928351.png)
